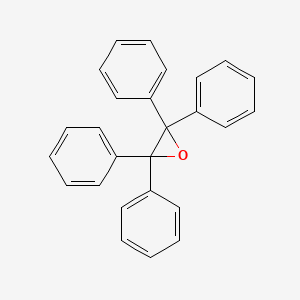
Tetraphenylethyleneoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylethyleneoxide is a compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a central ethylene oxide unit surrounded by four phenyl groups. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylethyleneoxide can be synthesized through several methods. One common approach involves the McMurry coupling reaction, where two molecules of benzophenone are reacted in the presence of titanium tetrachloride and zinc powder under an inert atmosphere . Another method involves the Suzuki cross-coupling reaction, which uses palladium catalysts to couple aryl halides with phenylboronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale McMurry coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylethyleneoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions often employ halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Tetraphenylethyleneoxide has a wide range of applications in scientific research:
Mécanisme D'action
Tetraphenylethyleneoxide can be compared with other similar compounds such as tetraphenylethene and triphenylamine . While all these compounds exhibit AIE properties, this compound is unique due to its central ethylene oxide unit, which imparts distinct electronic and steric effects. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability.
Comparaison Avec Des Composés Similaires
- Tetraphenylethene
- Triphenylamine
- Tetraphenylene
Propriétés
Numéro CAS |
470-35-9 |
|---|---|
Formule moléculaire |
C26H20O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2,2,3,3-tetraphenyloxirane |
InChI |
InChI=1S/C26H20O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
VGWMANKEPYEWNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















